BMS 813160-Bio-X
Overview
Description
BMS-813160 is a potent antagonist of chemokine receptor 2 (CCR2) and CCR5 . It specifically binds and prevents the activation of both CCR2 and CCR5 . It has been used in research studies for the treatment of pancreatic cancer .
Molecular Structure Analysis
The molecular formula of BMS-813160 is C25H40N8O2 . Its defining structural feature is a unique chiral all cis triamino cyclohexane core .Physical And Chemical Properties Analysis
BMS-813160 has good permeability at pH = 7.4 in PAMPA experiments and demonstrated excellent human liver microsome stability .Scientific Research Applications
Application 1: Treatment of Pancreatic Ductal Adenocarcinoma (PDAC)
- Summary of the Application: BMS-813160 is being tested in combination with other drugs for the treatment of pancreatic cancer . The drugs being tested alongside BMS-813160 are nivolumab, gemcitabine, and nab-paclitaxel .
- Methods of Application or Experimental Procedures: The research study involves administering BMS-813160, nivolumab, gemcitabine, and nab-paclitaxel to treat pancreatic cancer . The investigators are looking at both the side effects and the way the disease responds to treatment .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 2: Enhancing Immune Responses in Locally Advanced Pancreatic Adenocarcinoma (LAPC)
- Summary of the Application: The use of GVAX, Nivolumab, and BMS-813160 is hypothesized to promote immune responses through enhanced effector T cell infiltration and activation by GVAX and nivolumab while inhibiting immunosuppressive tumor-associated macrophages via CCR2/5 inhibition with BMS-813160 .
- Methods of Application or Experimental Procedures: This open-label, single-center two-arm phase I/II trial uses neoadjuvant/adjuvant nivolumab and BMS-813160 +/- GVAX following 8 to 16 doses of FOLFIRINOX and SBRT in patients with newly diagnosed LAPC .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 3: Treatment of Borderline Resectable and Locally Advanced Pancreatic Ductal Adenocarcinoma (PDAC)
- Summary of the Application: BMS-813160 is being tested in combination with nivolumab, gemcitabine, and nab-paclitaxel for the treatment of borderline resectable and locally advanced pancreatic ductal adenocarcinoma (PDAC) .
- Methods of Application or Experimental Procedures: The research study involves administering BMS-813160, nivolumab, gemcitabine, and nab-paclitaxel to treat PDAC . The investigators are looking at both the side effects and the way the disease responds to treatment .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 4: Enhancing Immune Responses in Locally Advanced Pancreatic Adenocarcinoma (LAPC)
- Summary of the Application: The use of GVAX, Nivolumab, and BMS-813160 is hypothesized to promote immune responses through enhanced effector T cell infiltration and activation by GVAX and nivolumab while inhibiting immunosuppressive tumor-associated macrophages via CCR2/5 inhibition with BMS-813160 .
- Methods of Application or Experimental Procedures: This open-label, single-center two-arm phase I/II trial uses neoadjuvant/adjuvant nivolumab and BMS-813160 +/- GVAX following 8 to 16 doses of FOLFIRINOX and SBRT in patients with newly diagnosed LAPC .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 5: Treatment of Advanced Pancreatic or Colorectal Cancer
- Summary of the Application: BMS-813160 is being tested in combination with chemotherapy or nivolumab in patients with advanced pancreatic or colorectal cancer .
- Methods of Application or Experimental Procedures: The research study involves administering BMS-813160 in combination with chemotherapy or nivolumab to treat advanced pancreatic or colorectal cancer . The investigators are looking at both the side effects and the way the disease responds to treatment .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Application 6: Combination with Gritstone’s KRAS-directed Vaccine Candidate, SLATE-KRAS
- Summary of the Application: BMS-813160 is being tested in combination with Gritstone’s KRAS-directed vaccine candidate, SLATE-KRAS, in a Phase 1 study .
- Methods of Application or Experimental Procedures: The research study involves administering BMS-813160 in combination with Gritstone’s KRAS-directed vaccine candidate, SLATE-KRAS . The investigators are looking at both the side effects and the way the disease responds to treatment .
- Results or Outcomes: The study is still ongoing, so the final results are not yet available .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(1R,2S,5R)-5-(tert-butylamino)-2-[(3S)-3-[(7-tert-butylpyrazolo[1,5-a][1,3,5]triazin-4-yl)amino]-2-oxopyrrolidin-1-yl]cyclohexyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40N8O2/c1-15(34)28-18-12-16(30-25(5,6)7)8-9-19(18)32-11-10-17(22(32)35)29-23-27-14-26-21-13-20(24(2,3)4)31-33(21)23/h13-14,16-19,30H,8-12H2,1-7H3,(H,28,34)(H,26,27,29)/t16-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVHFGNTABZQJU-HCXYKTFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(CCC1N2CCC(C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N2CC[C@@H](C2=O)NC3=NC=NC4=CC(=NN43)C(C)(C)C)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BMS 813160-Bio-X | |
CAS RN |
1286279-29-5 | |
Record name | BMS-813160 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286279295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-813160 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16240 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-813160 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U7957287 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.